(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
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Overview
Description
Caffeic anhydride is a phenolic compound derived from caffeic acid, which is a hydroxycinnamic acid. It is known for its presence in various plant-based foods and beverages, particularly coffee. Caffeic anhydride is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Caffeic anhydride can be synthesized through the esterification of caffeic acid. One common method involves the reaction of caffeic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the anhydride.
Industrial Production Methods
Industrial production of caffeic anhydride may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Caffeic anhydride undergoes various chemical reactions, including:
Oxidation: Caffeic anhydride can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert caffeic anhydride back to caffeic acid or other reduced forms.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Caffeic acid and reduced phenolic compounds.
Substitution: Various esters and ethers of caffeic anhydride.
Scientific Research Applications
Caffeic anhydride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various phenolic compounds and derivatives.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and food additives due to its bioactive properties.
Mechanism of Action
Caffeic anhydride exerts its effects through various molecular mechanisms. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also interacts with cellular signaling pathways, modulating the activity of enzymes and transcription factors involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: The parent compound of caffeic anhydride, known for its antioxidant and anti-inflammatory properties.
Chlorogenic Acid: A derivative of caffeic acid, commonly found in coffee and known for its health benefits.
Ferulic Acid: Another hydroxycinnamic acid with similar antioxidant properties.
Uniqueness
Caffeic anhydride is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and exhibit unique biological activities compared to its parent compound and other similar compounds.
Properties
Molecular Formula |
C18H14O7 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)prop-2-enoyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H14O7/c19-13-5-1-11(9-15(13)21)3-7-17(23)25-18(24)8-4-12-2-6-14(20)16(22)10-12/h1-10,19-22H |
InChI Key |
QDPOOGQUCJJZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
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